Abitol

Overview

Description

Abitol is a medication that belongs to a group of medicines called antihistamines . It is used in the treatment of various allergic conditions, relieving symptoms of inflammation, itching, swelling, and rashes . It is also used to treat loss of appetite, acting as an effective hunger stimulant . Abitol appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors .

Chemical Reactions Analysis

Abitol E resin undergoes the general types of chemical reaction common to most primary alcohols . It is soluble in common organic solvents and compatible with resins, film-formers, and oils .

Physical And Chemical Properties Analysis

Abitol, also known as Hydroabietyl Alcohol, is a colorless, tacky, balsamic hydrogenated rosin alcohol . It is soluble in common organic solvents and compatible with resins, film-formers, and oils . It has a melting point of 33-34 °C, a predicted boiling point of 375.5±10.0 °C, and a predicted density of 0.930±0.06 g/cm3 .

Scientific Research Applications

Abitol, a colorless, tacky balsamic resin derived from rosin acids, is commonly used as a plasticizer and tackifier in products like natural rubber, synthetic rubber, and adhesives. It has shown to be relatively safe in toxicological data, but there is a recommendation for its sparing use in cosmetic preparations due to potential positive reactions in some cases (Roberts & Hanifin, 1980).

There is documented evidence of contact dermatitis reactions to products containing Abitol, particularly in cosmetics like mascara. This sensitization might be linked to components like abietic acid, which is also found in Abitol (Dooms‐Goossens, 1980).

In a study exploring the sensitization potential of Abitol, positive reactions were observed in prophetic patch tests with cosmetics containing Abitol. This suggests that Abitol may act as a sensitizer in certain cosmetic applications (Rapaport, 1980).

Mechanism of Action

Safety and Hazards

Abitol may cause some amount of dizziness, so it is advised not to drive or do anything that needs attention . It may also cause a headache in some cases . Before taking it, individuals should inform their doctor if they have any problems with their liver or kidneys or with their heart . Drinking alcohol is not recommended as it can cause excessive drowsiness with this medicine . The safety data sheet for Hydroabietyl Alcohol, a component of Abitol, indicates that it may cause an allergic skin reaction .

properties

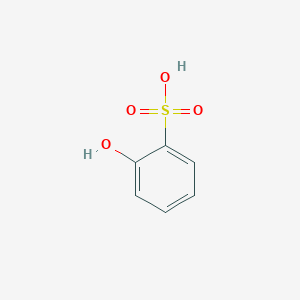

IUPAC Name |

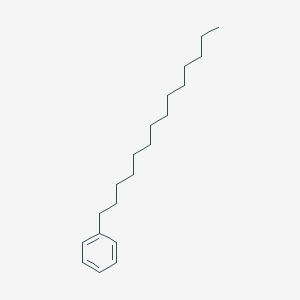

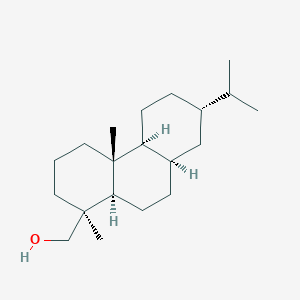

[(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAYQFWFCOOCIC-GNVSMLMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1333-89-7 | |

| Record name | Hydroabietyl alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)

![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)